![molecular formula C19H23NO3 B2760159 4-[(Adamantan-1-ylformamido)methyl]benzoic acid CAS No. 848316-29-0](/img/structure/B2760159.png)

4-[(Adamantan-1-ylformamido)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

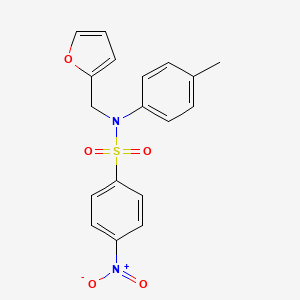

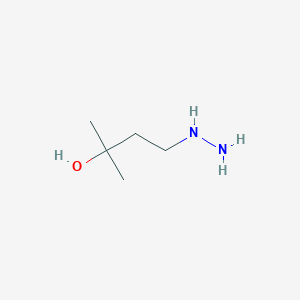

“4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C19H23NO3 . It has a molecular weight of 313.39 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 16-17 degrees Celsius .Applications De Recherche Scientifique

Crystal Structure Determination

A novel approach to determining the crystal structure of drugs involving "4-[(Adamantan-1-ylformamido)methyl]benzoic acid" derivatives has been developed. This method combines solid-state NMR spectroscopy, crystal structure prediction, and density functional theory calculations, enabling the determination of previously unknown structures of molecular compounds, including large drug molecules like "4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid" (Baias et al., 2013).

Synthesis and Properties

Adamantyl-based compounds have been synthesized for their commercial importance in treatments for neurological conditions and type-2 diabetes, in addition to their antiviral abilities. The synthesis of novel adamantane-based ester derivatives and their structural aspects, including their potential antioxidant and anti-inflammatory activities, have been explored, demonstrating the versatility of the adamantyl moiety in drug design (Kumar et al., 2015).

Antimicrobial and Anti-Proliferative Activities

A study on the synthesis of novel "4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides" and their derivatives highlighted their antimicrobial and anti-proliferative activities. These compounds displayed significant antibacterial and antifungal effects, as well as generalized anti-proliferative activity against human tumor cell lines, suggesting their potential in developing new therapeutic agents (Al-Mutairi et al., 2019).

In Vitro and In Vivo Studies

Adamantane-isothiourea hybrid derivatives have been synthesized and characterized, showing potent broad-spectrum antibacterial activity and promising in vivo hypoglycemic activity in diabetic rats. These findings suggest the potential of adamantane derivatives in developing treatments for bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Drug Solubility and Bioavailability

Research has focused on improving the solubility and bioavailability of adamantane derivatives, such as LW6, a potent inhibitor of the breast cancer resistance protein (BCRP). The development of ternary solid dispersion formulations has shown to enhance the aqueous solubility, dissolution rate, and in vivo activity of such compounds, indicating the importance of formulation strategies in maximizing the therapeutic potential of adamantane derivatives (Bajracharya et al., 2019).

Safety and Hazards

The safety information for “4-[(Adamantan-1-ylformamido)methyl]benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-[(adamantane-1-carbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRRKIOCVXHVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2760080.png)

![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)

![Methyl 5-[(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2760084.png)

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2760085.png)

![3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2760089.png)

![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)

![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)